Product packaging for (15S)-15-Methyl-pgf2-alpha 1,11-lactone(Cat. No.:CAS No. 80029-28-3)

(15S)-15-Methyl-pgf2-alpha 1,11-lactone

Cat. No.: B14146061
CAS No.: 80029-28-3
M. Wt: 350.5 g/mol
InChI Key: BEYRBURXOKCTSQ-FFBYMYMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Synthetic Prostaglandin (B15479496) Analogs

The journey into synthetic prostaglandin analogs began in earnest following the structural elucidation of the natural prostaglandins (B1171923) in the 1960s. britannica.com Early research, pioneered by figures like Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane, who were awarded the Nobel Prize in 1982 for their work, laid the foundation for understanding the profound and varied biological roles of these compounds. wikipedia.org The initial total syntheses of PGF2α and PGE2 by E.J. Corey in 1969 were landmark achievements that opened the door for chemists to create a vast array of structural variants. wikipedia.org

The primary motivations for developing synthetic analogs were to overcome the challenges presented by natural prostaglandins: their chemical instability and rapid metabolism in the body, which limited their therapeutic utility. acs.org Researchers sought to create analogs with greater selectivity for specific prostaglandin receptors, improved metabolic stability, and a more favorable side-effect profile. This led to modifications at various positions on the prostaglandin scaffold, including the cyclopentane (B165970) ring and the alpha and omega side chains. acs.org The development of analogs like latanoprost, travoprost, and bimatoprost (B1667075) for the treatment of glaucoma are prime examples of the successful clinical application of these synthetic endeavors. nih.govaao.org

The Significance of Prostaglandin F2-alpha Derivatives in Biomedical Research

Prostaglandin F2-alpha and its synthetic derivatives are of considerable interest in biomedical research due to their wide-ranging physiological effects. wikipedia.org They are perhaps best known for their potent contractile effects on uterine smooth muscle, which has led to their use in obstetrics and gynecology for labor induction and the management of postpartum hemorrhage. patsnap.comyoutube.com The synthetic analog carboprost, which is (15S)-15-methyl PGF2α, is a key example of a PGF2α derivative used for these purposes. taylorandfrancis.com

Beyond reproductive health, PGF2α analogs have found a major therapeutic niche in ophthalmology. nih.gov They are highly effective at reducing intraocular pressure (IOP), a primary risk factor for glaucoma, by increasing the outflow of aqueous humor from the eye. nih.govreviewofoptometry.com This has established them as a first-line treatment for open-angle glaucoma. dovepress.com The applications of PGF2α derivatives continue to be explored in other areas, including for their potential roles in oncology and in stimulating skeletal muscle growth. patsnap.comnih.gov

Key PGF2-alpha Derivatives and Their Primary Biomedical Applications

Compound NamePrimary Application
Dinoprost (PGF2α)Labor induction, abortifacient
Carboprost ((15S)-15-Methyl PGF2α)Control of postpartum hemorrhage, termination of pregnancy
LatanoprostReduction of intraocular pressure in glaucoma
TravoprostReduction of intraocular pressure in glaucoma
BimatoprostReduction of intraocular pressure in glaucoma, treatment of eyelash hypotrichosis

Rationale for Investigating Lactone Forms of Prostaglandins, with Emphasis on (15S)-15-Methyl-PGF2-alpha 1,11-Lactone

The investigation of prostaglandin lactones, which are internal esters, is driven by the desire to create prodrugs of the parent hydroxy acids. nih.govacs.org The formation of a lactone ring, such as the 1,11-lactone in the compound of interest, renders the molecule more lipid-soluble and can protect the carboxylic acid group from rapid metabolism. nih.gov This structural change is intended to modify the pharmacokinetic profile of the prostaglandin analog.

The primary rationale for creating lactone forms includes:

Prodrug Potential: Lactones can be enzymatically hydrolyzed in vivo to release the biologically active open-chain hydroxy acid. nih.govacs.org This can provide a mechanism for sustained release and prolonged duration of action.

Improved Therapeutic Index: By temporarily masking the carboxylic acid, which is crucial for receptor interaction, the lactone form may exhibit reduced activity in systemic circulation, potentially minimizing side effects. nih.govacs.org The localized hydrolysis of the lactone at the target tissue would then release the active form where it is needed.

Altered Biological Activity: The lactone structure itself may possess a different biological activity profile compared to the parent acid. nih.gov

Research has shown that different types of prostaglandin lactones (e.g., 1,9-, 1,11-, and 1,15-lactones) have varying rates of hydrolysis and biological activities. nih.govacs.org The 1,11- and 1,15-lactones, in particular, have been found to be effective as antifertility agents in animal models, with their activity attributed to in vivo hydrolysis to the parent acid. nih.govacs.org PGF2α-1,11-lactone specifically has been synthesized and studied for its potential to reduce intraocular pressure, showing a marked increase in the duration of activity compared to PGF2α itself. nih.gov The addition of the 15-methyl group, as seen in carboprost, is known to confer resistance to metabolic inactivation. nih.gov Therefore, combining the 1,11-lactone structure with the 15-methyl modification in this compound is a logical step in the pursuit of a more potent and longer-acting prostaglandin analog with a potentially improved therapeutic window.

Comparative Hydrolysis and Activity of Prostaglandin Lactones

Lactone TypeRelative Ease of Enzymatic HydrolysisObserved Activity in Acute/In Vitro AssaysObserved Activity in Long-Term In Vivo Assays
1,9-lactoneVery lowLess than 1% of parent acidSignificantly lower than parent acid
1,11-lactoneModerateVery lowEssentially equal to parent acid
1,15-lactoneHighVery lowEssentially equal to parent acid

Data synthesized from Bundy et al., 1983. nih.govacs.org

Overview of Key Stereochemical Features and Their Importance in Prostaglandin Analog Activity

The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. The precise three-dimensional arrangement of the functional groups on the cyclopentane ring and the two side chains is critical for effective binding to prostaglandin receptors. libretexts.org

Key stereochemical features include:

Configuration of Ring Substituents: The relative orientation of the two side chains and the hydroxyl groups on the cyclopentane ring is crucial. In natural PGF2α, the hydroxyl groups at C-9 and C-11 are in the alpha configuration (below the plane of the ring). Inversion of the configuration at either of these positions can dramatically alter the receptor binding profile and biological potency. nih.gov

Chirality of Side-Chain Hydroxyl Groups: The hydroxyl group at C-15 in the omega chain is of the S configuration in natural PGF2α. This specific stereochemistry is vital for potent biological activity. The (15S) designation in this compound indicates that this natural configuration is retained. The addition of the methyl group at this position also has stereochemical implications.

The importance of stereochemistry is underscored by the fact that different stereoisomers of the same prostaglandin can have vastly different or even opposing biological effects. researchgate.net For many nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis, it is the S-enantiomer that possesses the majority of the therapeutic activity. researchgate.netwikipedia.org Similarly, in the synthesis of prostaglandin analogs, controlling the stereochemistry at each chiral center is a paramount challenge and a key determinant of the final compound's efficacy. libretexts.org The specific stereochemistry of this compound is therefore a critical aspect of its design and anticipated biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B14146061 (15S)-15-Methyl-pgf2-alpha 1,11-lactone CAS No. 80029-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80029-28-3

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(1R,3S,4R,5R)-4-[(2Z,4E)-7-hydroxyhepta-2,4-dienyl]-5-[(1E,3S,4Z)-3-hydroxy-3-methylocta-1,4-dienyl]cyclopentane-1,3-diol

InChI

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h5-9,12-14,17-20,22-25H,3-4,10-11,15-16H2,1-2H3/b7-5+,8-6-,13-9-,14-12+/t17-,18-,19+,20-,21+/m1/s1

InChI Key

BEYRBURXOKCTSQ-FFBYMYMXSA-N

Isomeric SMILES

CCC/C=C\[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\C=C\CCO)O)O)O

Canonical SMILES

CCCC=CC(C)(C=CC1C(CC(C1CC=CC=CCCO)O)O)O

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Modifications of 15s 15 Methyl Pgf2 Alpha 1,11 Lactone

Contemporary Methodologies for the Stereoselective Construction of the 15(S)-Methyl Moiety

The introduction of the methyl group at the C-15 position with the correct (S)-stereochemistry is a critical step in the synthesis of (15S)-15-Methyl-PGF2-alpha and its derivatives. This chiral center significantly influences the biological activity of the molecule. Various strategies have been developed to achieve this stereocontrol, primarily revolving around asymmetric induction in methylation reactions and diastereoselective control within total synthesis routes.

Asymmetric Induction in C-15 Methylation Reactions

The direct asymmetric methylation of a C-15 ketone precursor is a common and effective strategy. This approach typically involves the use of chiral reagents or catalysts to influence the facial selectivity of the nucleophilic attack by a methylating agent.

One prominent method involves the use of chiral organometallic reagents . For instance, the reaction of a C-15 enone with a chiral methylcuprate reagent can afford the desired (15S)-methylated product with high enantioselectivity. The stereochemical outcome is dictated by the chiral ligands associated with the copper center, which create a chiral environment around the reactive species.

Another approach utilizes substrate-controlled asymmetric induction . In this strategy, a chiral auxiliary is attached to the prostaglandin (B15479496) precursor, often at a distant site. This auxiliary then directs the approach of the methylating agent to one face of the C-15 ketone. Subsequent removal of the auxiliary reveals the desired (15S)-methyl stereocenter.

Enzymatic resolutions have also been employed to separate racemic mixtures of 15-methyl prostaglandins (B1171923), thereby isolating the desired (15S)-enantiomer. Lipases are commonly used for this purpose, selectively acylating one enantiomer and allowing for the separation of the two.

MethodReagent/CatalystKey Principle
Chiral Organometallic ReagentsChiral methylcupratesCreation of a chiral environment around the nucleophile.
Substrate-Controlled InductionChiral auxiliariesSteric hindrance directs the approach of the nucleophile.
Enzymatic ResolutionLipasesSelective reaction with one enantiomer of a racemic mixture.

Diastereoselective Control in Total Synthesis Routes

The rigid bicyclic structure of the Corey lactone and its derivatives allows for highly predictable stereochemical outcomes in subsequent transformations. For example, the reduction of the C-9 ketone is directed by the existing stereocenters to yield the desired α-hydroxyl group. Similarly, the introduction of the α- and ω-side chains via Wittig-type reactions or other coupling methods is influenced by the stereochemistry of the cyclopentane (B165970) ring, ensuring the correct relative stereochemistry of the final product.

The stereochemistry at C-15 is often established after the elaboration of the core structure. The reduction of a C-15 ketone precursor is a key step where diastereoselective control is crucial. The use of sterically demanding reducing agents, such as L-selectride, can favor the approach of the hydride from the less hindered face of the ketone, leading to the desired (15S)-hydroxyl group. The pre-existing stereocenters in the molecule, particularly at C-11 and C-12, play a significant role in directing this reduction.

Synthetic Pathways for Prostaglandin 1,11-Lactone Formation

The formation of the 1,11-lactone ring involves the intramolecular esterification between the C-1 carboxylic acid and the C-11 hydroxyl group. This macrolactonization presents its own set of challenges, including the need for high dilution to favor the intramolecular reaction over intermolecular polymerization.

Cyclization Reactions and Methodological Approaches for Lactone Ring Closure

Several macrolactonization methods have been successfully applied to the synthesis of prostaglandin lactones. The Corey-Nicolaou macrolactonization is a widely used and effective method. nih.govwikipedia.orgchem-station.com This reaction involves the activation of the carboxylic acid with 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form a thioester intermediate. This intermediate then undergoes an intramolecular cyclization with the hydroxyl group to form the lactone. This method is known for its mild reaction conditions, which are compatible with the sensitive functional groups present in prostaglandins. Prostaglandin F2α-1,11-lactone has been successfully synthesized using this method. nih.gov

Another important method is the Mukaiyama macrolactonization , which utilizes a pyridinium (B92312) salt to activate the carboxylic acid. nih.gov This method also proceeds under mild conditions and has been applied to the synthesis of various macrolides.

More recently, ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of large rings. nih.gov In the context of prostaglandin lactone synthesis, a precursor containing both an alkene and an ester functionality can be cyclized using a ruthenium-based catalyst to form the lactone ring.

MethodActivating AgentKey Features
Corey-Nicolaou Macrolactonization2,2'-dipyridyl disulfide / PPh3Mild conditions, formation of a thioester intermediate.
Mukaiyama MacrolactonizationPyridinium saltsMild conditions, effective for a range of macrolides.
Ring-Closing Metathesis (RCM)Ruthenium catalystsForms the ring via a carbon-carbon double bond.

Comparative Analysis of 1,9-, 1,11-, and 1,15-Lactone Syntheses

The synthesis of 1,9-, 1,11-, and 1,15-prostaglandin lactones has been explored, with the position of the participating hydroxyl group influencing the ease of lactonization. nih.govnih.gov Generally, the formation of larger rings (1,15-lactones) is entropically less favored than the formation of smaller rings. However, the conformational flexibility of the prostaglandin backbone can play a significant role.

The Corey-Nicolaou procedure has been successfully applied to the synthesis of all three types of lactones. nih.govnih.gov For the synthesis of 1,9-lactones, the C-9 hydroxyl group is utilized, while for 1,15-lactones, the C-15 hydroxyl group is involved. The relative yields and reaction times can vary depending on the specific substrate and the protecting groups employed.

Studies have shown that the enzymatic hydrolysis rates of these lactones differ significantly, with the order being 1,15-lactone ≥ 1,11-lactone >> 1,9-lactone. nih.gov This suggests that the 1,9-lactone is the most stable, which may correlate with the thermodynamic favorability of its formation. However, kinetic factors during the synthesis can lead to the formation of any of the three isomers, often requiring careful control of reaction conditions and protecting group strategies to achieve selectivity. For instance, to synthesize the 1,15-lactone, the C-9 and C-11 hydroxyl groups would need to be protected to prevent their participation in the cyclization. nih.gov Conversely, for the 1,9-lactone, the C-11 and C-15 hydroxyls would require protection. The synthesis of the 1,11-lactone necessitates the protection of the C-9 and C-15 hydroxyls.

Derivatization and Chemical Reactivity of the (15S)-15-Methyl-PGF2-alpha 1,11-Lactone Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for chemical modification. The free hydroxyl groups at the C-9 and C-15 positions are the primary sites for derivatization.

Esterification of these hydroxyl groups is a common modification. For example, acylation with various acid chlorides or anhydrides can be used to introduce ester functionalities. These modifications can alter the lipophilicity and pharmacokinetic properties of the molecule. The methyl ester of (15S)-15-Methyl-PGF2-alpha (Carboprost methyl ester) is a known derivative. caymanchem.commedchemexpress.com

The lactone ring itself is susceptible to hydrolysis, particularly under basic conditions, which would open the ring to form the corresponding hydroxy acid. researchgate.net The stability of the lactone is an important consideration in its handling and formulation. The relative stability of the 1,11-lactone is intermediate between the more stable 1,9-lactone and the less stable 1,15-lactone. nih.gov

The double bonds in the α- and ω-chains also present opportunities for chemical modification, such as hydrogenation or epoxidation, although these reactions may also affect the biological activity of the compound.

Further research into the derivatization of the this compound scaffold could lead to the development of new analogs with improved properties.

Hydrolysis of the Lactone Ring to its Corresponding Acid Form

The 1,11-lactone of (15S)-15-Methyl-PGF2-alpha represents an intramolecular ester. The hydrolysis of this lactone ring is a critical reaction that yields the corresponding open-chain carboxylic acid, (15S)-15-Methyl-PGF2-alpha (Carboprost). caymanchem.com This transformation involves the cleavage of the ester bond between the carboxyl group at the C-1 position and the hydroxyl group at the C-11 position.

The hydrolysis can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. This is followed by the elimination of the C-11 alkoxide, which then deprotonates the newly formed carboxylic acid. Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

While the methyl ester of (15S)-15-methyl PGF2α is known to undergo hydrolysis in vivo to release the biologically active carboxylic acid, the lactone provides a different pro-drug strategy. caymanchem.com The conversion of the lactone back to the active acid form is a fundamental reaction for its biological activity. The synthesis of prostaglandin lactones, such as PGF2α-1,11-lactone, has been explored as a method to create derivatives with modified properties. mdpi.com

Functional Group Interconversions on the Prostaglandin Skeleton

The prostaglandin skeleton, with its multiple functional groups, offers numerous possibilities for chemical modification through functional group interconversions (FGI). These transformations are key to creating a wide variety of prostaglandin analogs from a common intermediate. acs.org For the (15S)-15-Methyl-PGF2-alpha skeleton, several key interconversions can be envisioned:

Oxidation of Secondary Alcohols: The hydroxyl groups at the C-9 and C-11 positions are key features of PGF-series prostaglandins. Selective oxidation of the C-9 hydroxyl group would yield a PGE-type prostaglandin analog, which contains a β-hydroxy ketone on the cyclopentane ring. libretexts.org Further dehydration of this product could lead to a PGA-type analog.

Modification of Double Bonds: The two double bonds in the alpha and omega side chains (at C-5 and C-13) are susceptible to various reactions. libretexts.org Catalytic hydrogenation could be used to saturate one or both double bonds, leading to di- or tetrahydro- derivatives. Epoxidation or dihydroxylation reactions could introduce new functional groups onto the side chains, further diversifying the range of analogs.

Inversion of Stereochemistry: While synthetically challenging, inversion of the stereochemistry at one or more of the chiral centers, such as the hydroxyl groups at C-9 or C-11, would lead to stereoisomers with potentially different biological activities. Catalyst-controlled synthetic routes offer opportunities to access such unnatural prostaglandin stereoisomers. acs.org

These interconversions are crucial in structure-activity relationship studies, allowing researchers to probe the structural requirements for specific biological actions.

Lipase-Catalysed Derivatization and Biocatalytic Approaches

Biocatalytic methods, particularly those employing lipases, offer a powerful tool for the selective modification of prostaglandins under mild conditions. taltech.ee These enzymatic reactions are known for their high stereo-, regio-, and chemoselectivity, which is often difficult to achieve with traditional chemical methods. taltech.ee

Lipase-catalyzed reactions investigated for prostaglandins include transesterification and alcoholysis. taltech.ee For a molecule like (15S)-15-Methyl-PGF2-alpha, lipases could be used for selective acylation (e.g., acetylation) of the hydroxyl groups. The selectivity and rate of these reactions are highly dependent on several factors. taltech.ee

FactorInfluence on Lipase-Catalysed Reaction
Lipase (B570770) Source Different lipases (e.g., Candida antarctica lipase B, Burkholderia cepacia lipase) exhibit different selectivities and reaction rates. taltech.ee
Acyl Donor The choice of acyl donor in transesterification reactions affects the velocity and regioselectivity of the acylation. taltech.ee
Substrate Structure Small differences in the prostaglandin's structure can significantly impact the outcome of the enzymatic reaction. taltech.ee
Reaction Medium The solvent system can be altered to steer the reaction towards the desired product. taltech.ee

These biocatalytic approaches are valuable not only for creating novel derivatives but also for the kinetic resolution of racemic mixtures, a process that can help in the preparation and analysis of highly enantiopure samples. taltech.ee

Purification and Characterization Techniques for Stereoisomeric Purity

Ensuring the stereoisomeric purity of prostaglandin analogs is critical, as different stereoisomers can have vastly different biological activities. A variety of advanced analytical techniques are employed for the purification and characterization of these complex molecules.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of prostaglandin stereoisomers. Chiral HPLC, in particular, is essential for separating enantiomers. mdpi.com The development of a robust chiral HPLC method often involves optimizing several parameters to achieve baseline separation (Resolution, R ≥ 1.5). mdpi.com

ParameterExample Condition for Prostaglandin Separation
Stationary Phase Chiral columns, such as Chiracel OJ-RH, are commonly used. mdpi.com
Mobile Phase A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., water at pH 4) is typical. mdpi.com
Column Temperature Temperature can significantly affect resolution; for example, 25 °C might be optimal for PGF2α, while 40 °C is better for PGE2 enantiomers. mdpi.com
Detection Wavelength UV detection, often around 200 nm, is used for visualization. mdpi.com

Mass Spectrometry Techniques:

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS/MS), is a highly specific and sensitive method for analyzing prostaglandins and their isomers. nih.gov This technique avoids the need for derivatization that is often required for gas chromatography-mass spectrometry (GC-MS). nih.gov

Advanced MS-based methods can differentiate between isomers without time-consuming chromatographic steps. nih.govacs.org For instance, techniques exploiting the cationization of prostaglandins with silver ions can enhance sensitivity and provide structural information through tandem mass spectrometry (MSn) to distinguish between isomers like PGE2 and PGD2. nih.gov Ion mobility spectrometry (IMS) combined with tandem MS is another powerful approach for separating and identifying different prostaglandin isomers. nih.govacs.org These methods are crucial for confirming the identity and purity of a specific stereoisomer like (15S)-15-Methyl-PGF2-alpha.

Functional characterization can also be performed by assessing the compound's ability to bind to and activate specific prostaglandin receptors, which can be measured through techniques like monitoring intracellular calcium mobilization. nih.govnih.govarvojournals.org

Preclinical Pharmacological Characterization and Mechanistic Elucidation of 15s 15 Methyl Pgf2 Alpha 1,11 Lactone

Prostaglandin (B15479496) Receptor Binding and Activation Profiles in Vitro

The biological actions of prostaglandins (B1171923) are mediated through their interaction with specific G-protein coupled receptors. The parent compound, (15S)-15-methyl-PGF2-alpha, is recognized as a potent agonist at the prostaglandin F receptor (FP).

Interaction with Prostaglandin F Receptors (FP)

(15S)-15-methyl-PGF2-alpha acts as a potent agonist at the prostaglandin F (FP) receptor. This interaction mimics the physiological effects of the endogenous ligand, PGF2α. The FP receptor is a member of the prostanoid receptor family, which are G-protein coupled receptors characterized by seven transmembrane domains. The binding of an agonist like (15S)-15-methyl-PGF2-alpha to the FP receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Evaluation of Receptor Selectivity and Agonist Efficacy

As a potent agonist, (15S)-15-methyl-PGF2-alpha demonstrates high efficacy in activating the FP receptor. Studies comparing its potency to the native PGF2α have shown that the 15-methyl group enhances its metabolic stability, leading to a more sustained action. On a molar basis, (15S)-15-methyl-PGF2-alpha has been reported to be significantly more potent than PGF2α in inducing myometrial contractions. nih.gov

Signal Transduction Pathways Mediated by (15S)-15-Methyl-PGF2-alpha 1,11-Lactone

Activation of the FP receptor by its agonists, such as (15S)-15-methyl-PGF2-alpha, typically leads to the coupling with Gq proteins. nih.gov This initiates a well-defined signaling cascade:

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

Protein Kinase C Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

This signaling pathway is fundamental to many of the physiological responses elicited by FP receptor agonists, including smooth muscle contraction. The FP receptor can also couple to other G proteins, such as Gα12/13, which can mediate Rho GTPase activation and contribute to cellular responses like stress fiber formation and cytoskeletal changes. nih.gov

Cellular and Tissue-Level Biological Activities in Preclinical Models

The in vitro receptor binding and activation of (15S)-15-methyl-PGF2-alpha translate into distinct biological activities at the cellular and tissue levels. These effects have been characterized in various preclinical models, primarily focusing on smooth muscle and reproductive tissues.

Modulation of Smooth Muscle Contractility in Isolated Tissues

A primary and well-documented effect of (15S)-15-methyl-PGF2-alpha is its potent stimulation of smooth muscle contraction. medchemexpress.com This has been extensively studied in isolated uterine tissue (myometrium). The contractile response is a direct consequence of the FP receptor-mediated increase in intracellular calcium levels in smooth muscle cells.

In studies using isolated strips of human myometrium, (15S)-15-methyl-PGF2-alpha induces dose-dependent contractions. nih.gov The increased potency of (15S)-15-methyl-PGF2-alpha compared to natural PGF2α is also evident in these tissue models. nih.gov Beyond the uterus, this compound can also stimulate contractions in other smooth muscles, such as those in the gastrointestinal tract and blood vessels.

TissueObserved Effect of (15S)-15-Methyl-PGF2-alphaPrimary Mechanism
Uterine MyometriumPotent, dose-dependent contractionsFP receptor activation leading to increased intracellular Ca2+
Gastrointestinal Smooth MuscleIncreased motility and toneFP receptor activation
Vascular Smooth MuscleVasoconstrictionFP receptor activation

Mechanisms of Luteolysis and Progesterone (B1679170) Modulation in Ovarian Cells and Organ Cultures

(15S)-15-methyl-PGF2-alpha is a potent luteolytic agent, meaning it can induce the regression of the corpus luteum. caymanchem.com The corpus luteum is a transient endocrine structure in the ovary that is essential for establishing and maintaining early pregnancy through the production of progesterone.

The luteolytic action of PGF2α and its analogs like (15S)-15-methyl-PGF2-alpha is multifaceted:

Antagonism of Luteinizing Hormone (LH) Action: It can interfere with the signaling of LH, a key hormone for corpus luteum maintenance. This includes blocking LH-stimulated adenylate cyclase activity, thereby reducing intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

Induction of Apoptosis: PGF2α can trigger programmed cell death (apoptosis) in luteal cells. This is mediated by the activation of intracellular signaling cascades that lead to cellular breakdown.

Vascular Effects: PGF2α can cause vasoconstriction of the blood vessels supplying the corpus luteum, leading to ischemia and reduced delivery of hormones and nutrients.

In ovarian cell cultures, treatment with PGF2α analogs has been shown to inhibit progesterone synthesis and secretion. medchemexpress.comnih.gov The methyl ester of (15S)-15-methyl-PGF2-alpha has been observed to significantly lower serum progesterone levels in non-pregnant rhesus monkeys. medchemexpress.com This reduction in progesterone is a hallmark of functional luteolysis.

MechanismDescriptionEffect on Corpus Luteum
Inhibition of SteroidogenesisSuppression of LH-stimulated cAMP and progesterone production.Decreased progesterone output (Functional Luteolysis)
Induction of ApoptosisActivation of programmed cell death pathways in luteal cells.Cell death and structural regression (Structural Luteolysis)
VasoconstrictionReduced blood flow to the corpus luteum.Ischemia and nutrient deprivation, contributing to regression.

Effects on Gonadotropin Secretion and Testicular Function in Male Animal Models

While direct studies on the 1,11-lactone form are limited, research on the closely related (15S)-15-Methyl-PGF2-alpha methyl ester in male rat models provides significant insights into its potential effects on the male reproductive system. Administration of this compound has been shown to impact both the hormonal axis and testicular structure.

In male Sprague-Dawley rats, implantation of silicone rubber discs containing (15S)-15-Methyl-PGF2-alpha methyl ester led to a significant depression of serum testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) concentrations. This hormonal suppression suggests a potential direct action on the testes to inhibit testosterone production or an effect on gonadotropin secretion, which in turn would lead to reduced testosterone output.

Concurrent with these hormonal changes, there were notable effects on testicular morphology and function. The treatment resulted in a reduction in mean testicular and accessory gland weights. Histological examination of the testes and epididymides revealed a decrease or absence of spermatogenic elements, indicating an inhibitory effect on spermatogenesis. Additionally, hypertrophy of the interstitial cell masses was observed.

These findings suggest that (15S)-15-Methyl-PGF2-alpha, the active form of the 1,11-lactone, can significantly modulate the male reproductive axis, affecting both steroidogenesis and spermatogenesis.

Table 1: Effects of (15S)-15-Methyl-PGF2-alpha Methyl Ester on Male Rat Reproductive Parameters

ParameterObservation
Serum TestosteroneSignificantly depressed
Serum Luteinizing Hormone (LH)Significantly depressed
Serum Follicle-Stimulating Hormone (FSH)Significantly depressed
Testicular WeightReduced
Accessory Gland WeightReduced
SpermatogenesisDecreased or absent spermatogenic elements
Interstitial CellsHypertrophy of interstitial cell masses

Enzymatic Stability and Metabolic Pathways of this compound in Preclinical Systems

The Role of C-15 Methylation in Metabolic Deactivation Resistance

The metabolic stability of this compound is significantly enhanced by the presence of a methyl group at the C-15 position. This structural modification is a key feature that confers resistance to rapid metabolic deactivation. nih.gov Natural prostaglandins are typically metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position. The introduction of a methyl group at this site sterically hinders the enzyme's access to the hydroxyl group, thereby preventing its oxidation.

This resistance to metabolic inactivation by 15-PGDH is a critical factor in the prolonged biological activity of 15-methylated prostaglandin analogs. Studies have shown that lactones of parent hydroxy acids that are resistant to metabolic inactivation, such as those with 15-methyl substitution, exhibit potent biological activity. nih.gov This suggests that the C-15 methylation in this compound is a crucial determinant of its enhanced and sustained pharmacological effects.

Investigation of Lactone Hydrolysis and Subsequent Metabolic Fates

This compound is considered a prodrug of its corresponding open-chain hydroxy acid, (15S)-15-Methyl-PGF2-alpha. The 1,11-lactone is designed to be enzymatically hydrolyzed in vivo to release the biologically active parent compound. The relative ease of enzymatic hydrolysis of prostaglandin lactones has been observed to follow the order: 1,15 ≥ 1,11 >> 1,9. nih.gov This indicates that the 1,11-lactone is readily converted to its active form under physiological conditions.

Once hydrolyzed, the metabolic fate of the resulting (15S)-15-Methyl-PGF2-alpha is influenced by the C-15 methyl group. While this group protects the molecule from 15-PGDH-mediated inactivation, other metabolic pathways are still available. The excretion of a related compound, cis-delta4-15(S)-15-methylprostaglandin F1alpha methyl ester, was found to be significantly slower than that of natural prostaglandin F2alpha. The presence of the unchanged parent compound in urine suggests that these metabolically protected prostaglandins can persist in the body for a longer duration.

Interactions with Prostaglandin Catabolizing Enzymes (e.g., 15-PGDH)

The primary enzyme responsible for the catabolism of natural prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the C-15 hydroxyl group, which is the initial and rate-limiting step in the inactivation of most prostaglandins. The resulting 15-keto metabolites exhibit significantly reduced biological activity.

The structure of (15S)-15-Methyl-PGF2-alpha, the active form of the 1,11-lactone, is specifically designed to resist this catabolic pathway. The methyl group at the C-15 position effectively blocks the enzymatic activity of 15-PGDH. By preventing this primary route of inactivation, the C-15 methylation ensures a longer biological half-life and a more sustained duration of action for the prostaglandin analog. This resistance to 15-PGDH is a fundamental aspect of the enhanced potency and prolonged efficacy observed with 15-methylated prostaglandins.

Table 2: Summary of Metabolic Characteristics

FeatureDescription
C-15 Methylation Confers resistance to metabolic deactivation by 15-PGDH.
Lactone Hydrolysis The 1,11-lactone is enzymatically hydrolyzed in vivo to the active open-chain hydroxy acid.
Interaction with 15-PGDH The C-15 methyl group blocks oxidation by 15-PGDH, preventing rapid inactivation.

Structure Activity Relationship Sar Studies of the 15s 15 Methyl Pgf2 Alpha 1,11 Lactone Scaffold

The Critical Role of the 15(S) Stereochemistry in Biological Potency

The stereochemistry at the C-15 position of the omega-chain is a paramount determinant of the biological potency of PGF2α analogs. The naturally occurring and most active form of PGF2α possesses a hydroxyl group in the (S) configuration at C-15. This specific spatial arrangement is crucial for optimal binding to the prostaglandin (B15479496) F receptor (FP receptor).

Research on various PGF2α analogs has consistently demonstrated that the 15(S)-hydroxyl group is essential for high affinity and agonist activity at the FP receptor. researchgate.net The introduction of a methyl group at the C-15 position, creating a tertiary alcohol, serves a dual purpose in the design of potent prostaglandin analogs. Firstly, when this methyl group is in the (S) configuration, as in (15S)-15-Methyl-PGF2-alpha, the high potency is retained. Secondly, and critically, this substitution sterically hinders the metabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the primary catalyst for the biological inactivation of prostaglandins (B1171923), as it rapidly oxidizes the C-15 hydroxyl group to a ketone, rendering the molecule inactive.

By blocking this metabolic pathway, the 15-methyl substitution significantly prolongs the biological half-life and duration of action of the prostaglandin analog. nih.gov The (15S) configuration ensures that this metabolically stabilized compound maintains the correct stereochemistry for potent receptor interaction. The corresponding 15(R) epimer, in contrast, typically shows dramatically reduced biological activity. Therefore, the 15(S) stereochemistry is an indispensable feature for the high biological potency of (15S)-15-Methyl-PGF2-alpha and its derivatives. caymanchem.com

Impact of the 1,11-Lactone Ring on Receptor Affinity and Functional Activity

The formation of an internal ester, or lactone, by linking the C-1 carboxyl group of the alpha-chain to one of the hydroxyl groups on the cyclopentane (B165970) ring is a significant structural modification. In (15S)-15-Methyl-PGF2-alpha 1,11-lactone, this linkage is between C-1 and the C-11 hydroxyl group.

The conversion of the free carboxylic acid of a prostaglandin to a 1,11-lactone fundamentally alters its physicochemical properties and its interaction with biological systems. Studies comparing prostaglandin lactones to their corresponding open-chain parent hydroxy acids reveal that the lactones often act as prodrugs. nih.gov

In in vitro assays that measure direct receptor binding or acute functional activity (such as smooth muscle stimulation), 1,11-lactones exhibit very low intrinsic activity compared to the parent acid. nih.gov This is because the free carboxylate group is a key interaction point with the prostaglandin receptor, and its sequestration within the lactone ring prevents effective binding. nih.gov However, in in vivo settings, the 1,11-lactone can be enzymatically hydrolyzed back to the active open-chain hydroxy acid. This results in a biological profile characterized by a delayed onset and a prolonged duration of action. mdpi.comnih.gov

A significant advantage of this prodrug strategy is the potential for an improved therapeutic index. The lactone form, having greatly diminished activity in acute assays, may cause fewer immediate side effects, such as those related to smooth muscle contraction or blood pressure changes. nih.gov The slow, sustained release of the active acid in the target tissue can provide a more localized and durable therapeutic effect. For instance, PGF2α-1,11-lactone demonstrated a markedly increased duration of activity in reducing intraocular pressure compared to PGF2α itself. mdpi.comnih.gov

Table 1: Comparative Activity Profile of Prostaglandin 1,11-Lactones vs. Parent Hydroxy Acids
Assay TypeParent Hydroxy Acid1,11-Lactone AnalogRationale
In Vitro Receptor BindingHighVery LowThe free carboxylate group, essential for receptor interaction, is masked in the lactone. nih.gov
Acute Smooth Muscle StimulationHighVery LowReflects low intrinsic activity of the lactone form at the receptor. nih.gov
In Vivo Antifertility (4-day assay)HighHigh (Essentially Equal)Sufficient time for in vivo enzymatic hydrolysis of the lactone to the active acid. nih.gov
Duration of Action (e.g., IOP reduction)StandardIncreasedLactone acts as a prodrug, providing slow and sustained release of the active form. mdpi.comnih.gov

The position of the lactone bridge has a profound stereochemical influence on the molecule's stability and, consequently, its bioactivity. Comparative studies of different prostaglandin lactone isomers (1,9-, 1,11-, and 1,15-lactones) have shown that the ease of enzymatic hydrolysis is highly dependent on the ring size and conformation created by the lactone bridge. nih.gov

The general order of hydrolysis ease is: 1,15 ≥ 1,11 >> 1,9. nih.gov

1,9-Lactones: These form a more constrained ring structure that is highly resistant to enzymatic cleavage. As a result, they exhibit less than 1% of the biological activity of the parent acids because they are not efficiently converted to the active form in vivo. nih.gov

1,11- and 1,15-Lactones: These form larger, more flexible macrocycles that are more readily recognized and hydrolyzed by esterase enzymes. This efficient conversion allows them to function effectively as prodrugs, releasing the active hydroxy acid and displaying high potency in long-term in vivo assays. nih.gov

Therefore, the formation of the 1,11-lactone ring is a critical stereochemical choice that creates a stable yet biodegradable prodrug, optimizing the pharmacokinetic profile of the parent compound.

Structure-Activity Profiles of Modifications to the Prostaglandin Side Chains

Modifications to the alpha (upper) and omega (lower) side chains are a cornerstone of prostaglandin analog design, used to fine-tune potency, receptor selectivity, and metabolic stability.

Substitutions on the side chains, particularly the omega-chain, can dramatically enhance the pharmacological profile of a prostaglandin analog. As previously discussed, the 15-methyl substitution is a key modification that confers resistance to metabolic inactivation. nih.gov

Further modifications to the omega-chain have been explored to increase potency and selectivity. Introducing bulky or aromatic groups can enhance binding affinity and alter the receptor activation profile. For instance, the development of analogs with phenoxy or phenyl groups near the end of the omega-chain has led to highly potent and therapeutically useful agents. nih.govgoogle.com These substitutions can improve hydrophobic interactions within the receptor binding site and can further increase metabolic stability. Lactones derived from these metabolically resistant parent acids, such as 15-methyl, 16-phenoxy, and 17-phenyl analogs, have been shown to be potent antifertility agents. nih.gov

Table 2: Effect of Omega-Chain Substitutions on the Activity of PGF2α Analogs
SubstitutionPositionPrimary EffectPharmacological Consequence
MethylC-15Blocks 15-PGDH metabolism. nih.govIncreased biological half-life and duration of action.
PhenoxyC-16Increases potency and metabolic resistance. nih.govEnhanced and prolonged biological activity.
PhenylC-17Increases potency and therapeutic selectivity. nih.govgoogle.comDevelopment of therapeutically more selective agents (e.g., Latanoprost). google.com

Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is increasingly benefiting from the application of computational chemistry and molecular modeling. These in silico approaches provide valuable insights into the molecular interactions governing the compound's biological activity, guide the design of novel derivatives with improved properties, and help in understanding its prodrug behavior. While specific computational studies exclusively focused on the 1,11-lactone are not extensively documented in publicly available literature, the wealth of structural information for the active parent compound, (15S)-15-Methyl-PGF2-alpha (Carboprost), and the prostaglandin F2-alpha (FP) receptor allows for a robust, model-driven approach to SAR prediction and optimization.

A cornerstone for these computational endeavors is the availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human FP receptor in complex with agonists, including Carboprost. mdpi.comnih.gov These structures provide a precise atomic-level blueprint of the binding pocket, revealing the key amino acid residues that interact with the ligand. This information is paramount for conducting accurate molecular docking and molecular dynamics (MD) simulations to predict the binding modes and affinities of new analogs based on the (15S)-15-Methyl-PGF2-alpha scaffold.

Molecular docking studies can be employed to virtually screen libraries of novel 1,11-lactone derivatives. By predicting the preferred orientation of these molecules within the FP receptor's binding site and estimating the strength of their interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. Key interactions for the parent compound, Carboprost, involve hydrogen bonds and hydrophobic contacts within the binding pocket. For instance, the hydroxyl groups of the cyclopentane ring and the alpha and omega chains of Carboprost form crucial hydrogen bonds with specific residues in the FP receptor. nih.gov

Key Interacting Residues in the Carboprost Binding Pocket of the FP Receptor
Carboprost MoietyInteracting Residue in FP ReceptorType of Interaction
9-hydroxylS331.39Hydrogen Bond
11-hydroxylH812.54Hydrogen Bond
ω-chainF2656.51Hydrophobic Interaction
Data derived from cryo-EM structural analysis of the Carboprost-bound FP receptor. nih.gov

Furthermore, computational methods are instrumental in elucidating the prodrug nature of the 1,11-lactone. The lactone is considered an internal ester that undergoes hydrolysis in vivo to release the active carboxylic acid form, (15S)-15-Methyl-PGF2-alpha. nih.gov Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the hydrolysis reaction of the lactone ring. mdpi.comresearchgate.net These calculations can predict the activation energy of the ring-opening reaction and provide insights into the mechanism of hydrolysis, whether it is spontaneous or enzymatically catalyzed. Understanding the kinetics of this hydrolysis is crucial for optimizing the drug's release profile and duration of action. For instance, computational models can help in designing lactone derivatives with varying rates of hydrolysis by introducing different substituents on the prostaglandin scaffold that electronically or sterically influence the susceptibility of the lactone to cleavage.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating the structural features of a series of this compound analogs with their experimentally determined biological activities, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds. These models can help in identifying the key molecular descriptors that are important for high affinity and efficacy, thereby guiding the optimization of the lead compound.

In Vivo Pharmacological Investigations of 15s 15 Methyl Pgf2 Alpha 1,11 Lactone in Animal Models

Reproductive Physiology Studies in Select Animal Species

Luteolytic Efficacy and Mechanism in Primate Models

The luteolytic capability of prostaglandin (B15479496) F2-alpha (PGF2α) and its synthetic analogs is a critical area of reproductive research. In primates, unlike many domestic animals, the uterus is not essential for luteolysis, suggesting that PGF2α is produced locally within the ovary to cause the regression of the corpus luteum. nih.gov The mechanism of PGF2α-induced luteolysis in primates is thought to involve the loss of gonadotropin support for the corpus luteum. nih.gov Studies in rhesus monkeys show that PGF2α can significantly lower progesterone (B1679170) levels and decrease the binding capacity of luteinizing hormone (LH) receptors in the corpus luteum. nih.gov

Investigations into modified analogs of (15S)-15-Methyl-PGF2-alpha have revealed that specific structural changes can dramatically alter biological activity. In a key study using rhesus monkeys, various analogs were tested for their ability to inhibit the corpus luteum. The parent compound's methyl ester, (15S)-15-Methyl-PGF2-alpha methyl ester, demonstrated potent luteolytic effects, rapidly lowering serum progesterone. nih.gov However, the 1,15-lactone modification of this compound was found to be inactive in inhibiting luteal function. nih.gov This finding underscores the high structural specificity of the prostaglandin receptors governing luteolysis.

Luteolytic Activity of (15S)-15-Methyl-PGF2-alpha Analogs in Rhesus Monkeys
CompoundEffect on Serum ProgesteroneActivity Status
(15S)-15-Methyl-PGF2-alpha methyl esterLowered to 12% of pretreatment values within 24 hoursActive
2a,2b-dihomo-(15S)-15-Methyl-PGF2-alpha methyl esterDepressed to 15-30% of pretreatment levels, sustained effectActive (Improved)
(15S)-15-Methyl-PGF2-alpha 1,15-lactoneNo inhibition of luteal functionInactive

Uterine Contractile Responses and Their Characterization

(15S)-15-Methyl-PGF2-alpha, also known as Carboprost, is a potent synthetic analog of PGF2α recognized for its powerful stimulatory effects on uterine smooth muscle. medchemexpress.comcaymanchem.com This action mimics the natural role of prostaglandins (B1171923) in parturition. nih.gov The primary mechanism involves binding to prostaglandin F receptors on uterine muscle cells, which initiates a signaling cascade. patsnap.com This process leads to an increase in intracellular calcium levels, which is the crucial trigger for the interaction between actin and myosin filaments, resulting in forceful and rhythmic myometrial contractions. patsnap.compatsnap.com

In vivo studies have confirmed these effects. Intravenous infusion of 15-Methyl-PGF2-alpha in human subjects with postpartum uterine atony resulted in a prompt and significant increase in both the amplitude and frequency of uterine contractions, leading to a contracted uterus. nih.gov This contractile response is vital for providing hemostasis at the placental site after delivery. nih.govdrugbank.com While direct studies on the 1,11-lactone variant are not available, the potent uterotonic activity of the parent compound highlights the functional importance of this class of molecules in modulating uterine physiology.

Effects on Male Reproductive Hormones and Spermatogenesis

The influence of PGF2α analogs extends to the male reproductive system. Studies in male Sprague-Dawley rats using silicone discs containing (15S)-15-Methyl-PGF2-alpha methyl ester revealed significant effects on reproductive parameters. nih.gov The implants led to a reduction in the mean weight of testes and accessory glands. nih.gov Histological examination showed decreased or absent spermatogenic elements in the testes and epididymides. nih.gov

Furthermore, the administration of this analog produced marked changes in reproductive hormone levels. When plasma concentrations of the compound were sufficiently high, there was a significant depression of serum testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.gov These findings suggest that the compound may act directly on the testes to suppress testosterone production or suppress gonadotropin secretion from the pituitary, which in turn reduces testosterone output. nih.gov As the drug concentration declined, hormone levels returned to control values. nih.gov Another study in male rats showed that administration of PGF2α drastically reduced plasma testosterone levels with no change in LH. nih.gov

Effects of (15S)-15-Methyl-PGF2-alpha Methyl Ester on Male Rat Reproductive System
ParameterObserved Effect
Testicular & Accessory Gland WeightReduced
SpermatogenesisDecreased or Absent
Serum TestosteroneSignificantly Depressed
Serum Luteinizing Hormone (LH)Significantly Depressed
Serum Follicle-Stimulating Hormone (FSH)Significantly Depressed

Systemic Biological Responses in Preclinical Toxicology Models

Vasoconstrictive Effects and Cardiovascular System Modulation

Prostaglandin F2α and its analogs are known to exert significant effects on the cardiovascular system, primarily through vasoconstriction. nih.gov In vivo studies in mice have demonstrated that PGF2α can cause a dose-dependent elevation in blood pressure. nih.govnih.gov This hypertensive effect is mediated through the activation of the F prostanoid (FP) receptor. nih.gov

The mechanism for this blood pressure elevation is multifaceted. FP receptors are expressed in preglomerular arterioles and renal collecting ducts. nih.gov Activation of these receptors can lead to the constriction of resistance arteries, directly increasing systemic vascular resistance. nih.gov Furthermore, PGF2α stimulates the release of renin from the kidneys, which activates the renin-angiotensin-aldosterone system (RAAS). youtube.com The subsequent production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention, further contributes to the increase in blood pressure. youtube.com

Gastrointestinal Smooth Muscle Activity and Associated Physiological Outcomes

PGF2α and its analogs also stimulate smooth muscle in the gastrointestinal (GI) tract. nih.govdrugbank.com This activity can lead to significant changes in GI motility. In vivo studies in anesthetized dogs showed that intravenous administration of PGF2α stimulated contractile activity in the small intestine. nih.gov Specifically, it significantly increased the contractile frequency of the duodenal circular muscle and markedly stimulated both circular and longitudinal muscle contractions in the ileum. nih.gov Conversely, the compound did not significantly affect motility in the colon. nih.gov

Research in human subjects corroborates these findings. Luminal administration of PGF2α into the duodenum induced intense bursts of contractions in the small intestine, with a frequency significantly higher than that produced by food intake. nih.gov The physiological outcome of this increased smooth muscle activity is altered intestinal transit.

Effect of PGF2α on Small Intestine Contractility in Humans
StimulusContraction Frequency (contractions/minute)Contraction Amplitude (mm Hg)
Prostaglandin F2α17.7 +/- 0.810 to 110
Food Intake5.3 +/- 1.810 to 50

Future Directions and Advanced Research Avenues for 15s 15 Methyl Pgf2 Alpha 1,11 Lactone

Design and Synthesis of Next-Generation Lactone Analogs with Enhanced Specificity or Stability

The development of new prostaglandin (B15479496) analogs is a continuous endeavor in medicinal chemistry, aiming to refine therapeutic profiles by enhancing receptor specificity and metabolic stability. nih.gov For (15S)-15-Methyl-PGF2-alpha 1,11-lactone, future design strategies will likely focus on modifications to the core structure to modulate its interaction with the prostaglandin F (FP) receptor and potentially other prostanoid receptors.

Key Strategies for Analog Development:

Modification of the Omega Chain: Alterations to the lower side chain, such as the introduction of aromatic rings or different alkyl substitutions, could influence receptor binding affinity and selectivity. The 15-methyl group is a critical feature for metabolic stability, and further modifications around this position could fine-tune its properties.

Alpha Chain Modifications: Changes to the upper carboxylic acid-containing chain can impact the compound's pharmacokinetic properties. Esterification or amidation of the carboxyl group, for instance, can create prodrugs with altered absorption and distribution characteristics.

Stereochemical Control: The stereochemistry of the cyclopentane (B165970) ring and its substituents is crucial for biological activity. Advanced synthetic methods, including asymmetric synthesis and enzymatic resolutions, will be instrumental in creating novel stereoisomers with potentially unique pharmacological profiles. mdpi.com

Lactone Ring Variation: Exploring different lactone ring sizes or introducing heteroatoms into the lactone ring could lead to analogs with improved stability and altered release kinetics of the active form.

These synthetic efforts aim to produce next-generation analogs with a more desirable therapeutic window, potentially minimizing off-target effects and maximizing therapeutic efficacy.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms of this compound and its future analogs, the development of more sophisticated in vitro and ex vivo models is essential. These models can provide valuable insights into receptor interactions, downstream signaling pathways, and cell-specific responses.

Examples of Advanced Models:

Receptor-Specific Cell Lines: The use of cell lines engineered to express specific prostanoid receptors (e.g., FP, EP1, EP3) allows for the precise characterization of an analog's binding affinity and functional activity at each receptor subtype. jci.org This is crucial for determining selectivity and predicting potential side effects.

Organ-on-a-Chip Technology: Microfluidic devices that mimic the microenvironment of human organs, such as the uterus, ciliary body, or even neural tissue, can provide a more physiologically relevant context for studying the effects of prostaglandin lactones.

Ex Vivo Tissue Explants: The use of fresh tissue samples, such as uterine muscle strips or ocular tissues, allows for the study of the compound's effects in a multicellular environment that retains its native architecture and cell-cell interactions. mdpi.comnih.gov For instance, cortical slices of the brain have been used to evaluate prostaglandin synthetase activity. nih.gov

These advanced models will be instrumental in elucidating the intricate biological effects of this compound and its derivatives, bridging the gap between in vitro findings and in vivo responses.

Application of Omics Technologies to Elucidate Novel Biological Pathways

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for uncovering the broader biological impact of this compound. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound, revealing novel pathways and potential therapeutic targets.

Omics Approaches in Prostaglandin Research:

Omics TechnologyApplication in Prostaglandin ResearchPotential Insights for this compound
Transcriptomics RNA sequencing (RNA-seq) can identify changes in gene expression in response to prostaglandin treatment. nih.govnih.govdata.govresearchgate.netIdentification of genes and signaling pathways regulated by the lactone in target tissues, revealing novel mechanisms of action.
Proteomics Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications.Understanding how the compound alters the cellular proteome, including the expression of receptors, signaling proteins, and metabolic enzymes.
Metabolomics Analysis of small molecule metabolites can reveal shifts in cellular metabolism. rsc.orgnih.govElucidating the impact on metabolic pathways, such as the arachidonic acid cascade, and identifying biomarkers of drug response.

By integrating data from these different omics platforms, researchers can construct a detailed molecular portrait of the effects of this compound, leading to a more profound understanding of its biological functions and potential for new therapeutic applications.

Exploration of Unconventional Biological Roles Beyond Reproductive Physiology

While the primary role of PGF2-alpha analogs is in reproductive health, there is growing evidence for their involvement in a variety of other physiological and pathological processes. Future research on this compound should extend beyond its traditional applications to explore these unconventional biological roles.

Potential Areas of Investigation:

Ophthalmology: Prostaglandin F2-alpha analogs are a first-line treatment for glaucoma, as they effectively lower intraocular pressure. nih.govnih.govtandfonline.comfrontiersin.org The potential of this compound as a long-acting formulation for glaucoma treatment warrants further investigation.

Cardiovascular Disease: PGF2-alpha has been shown to influence blood pressure and contribute to atherosclerosis. pnas.orgscienceopen.comcvphysiology.comresearchgate.net Investigating the cardiovascular effects of this specific lactone could reveal potential therapeutic applications or contraindications. PGF2-alpha can also induce cardiac myocyte hypertrophy. nih.govnih.gov

Neuroinflammation and Neurodegeneration: Prostaglandins (B1171923) play a complex role in the central nervous system, with involvement in both neuroprotective and neurotoxic processes. nih.govnih.gov The potential role of this compound in conditions such as Alzheimer's disease or traumatic brain injury is an intriguing area for future research. researchgate.net

Bone Metabolism: Certain prostaglandin analogs have been shown to have anabolic effects on bone, suggesting a potential role in the treatment of osteoporosis. nih.gov

Exploring these diverse biological functions could significantly expand the therapeutic potential of this compound and its future derivatives.

Methodological Innovations in Preclinical Evaluation of Prostaglandin Lactones

Advancements in preclinical evaluation methodologies are crucial for the efficient and accurate assessment of new drug candidates. For prostaglandin lactones like this compound, innovative approaches can provide more predictive data on efficacy and safety.

Innovations in Preclinical Assessment:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Sophisticated computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the lactone and its active form. This can help in optimizing dosing regimens and predicting in vivo performance.

High-Throughput Screening (HTS): The development of robust HTS assays can accelerate the discovery of new analogs with desired properties. These assays can be used to screen large libraries of compounds for their binding affinity to various prostanoid receptors.

Advanced Imaging Techniques: The use of advanced imaging modalities, such as positron emission tomography (PET), can allow for the non-invasive visualization of drug distribution and target engagement in living organisms.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential for understanding how chemical structure relates to biological activity. This knowledge is critical for the rational design of more potent and selective analogs.

By embracing these methodological innovations, researchers can streamline the preclinical development process for this compound and its next-generation analogs, ultimately accelerating their potential translation to the clinic.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (15S)-15-Methyl-PGF2α 1,11-lactone, and how do they influence its stability in experimental setups?

  • Answer : The compound (CAS 62410-84-8) has a molecular formula of C₂₀H₃₂O₄ and a molecular weight of 336.47 g/mol. Its lactone ring enhances lipophilicity, improving corneal penetration in ocular studies . Key stability considerations include susceptibility to hydrolysis under acidic/basic conditions and temperature sensitivity (boiling point: ~516°C; flash point: ~177.6°C). Researchers should store it in anhydrous conditions at -20°C and avoid prolonged exposure to light .

Q. How can researchers synthesize (15S)-15-Methyl-PGF2α 1,11-lactone, and what analytical methods validate its purity?

  • Answer : Synthesis typically involves stereoselective lactonization of PGF2α derivatives under controlled pH. Post-synthesis, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended for purity assessment. Derringer’s desirability function can optimize chromatographic parameters (e.g., 60–70% acetonitrile, 30–40°C column temperature) to resolve lactone and acid forms . Mass spectrometry (LC-MS/MS) further confirms molecular integrity .

Q. What in vitro models are suitable for studying its anti-fertility or intraocular pressure (IOP)-lowering effects?

  • Answer : For IOP studies, use primary human trabecular meshwork cells or 3D corneal models to assess prostaglandin receptor (FP receptor) activation. In anti-fertility research, human luteal cells or ovarian tissue explants can evaluate luteolytic activity via cAMP/PKA pathway modulation. Dose-response curves (e.g., 1 nM–10 µM) should include controls with PGF2α to compare potency .

Advanced Research Questions

Q. How does (15S)-15-Methyl-PGF2α 1,11-lactone interact with FP receptors, and what downstream signaling pathways are implicated in its pharmacological effects?

  • Answer : The compound binds FP receptors, a G-protein coupled receptor (GPCR), activating phospholipase C (PLC) and increasing intracellular Ca²⁺. Downstream effects include inhibition of PI3K/Akt/mTOR pathways, reducing aqueous humor production, and enhancing uveoscleral outflow. In reproductive studies, it triggers caspase-3 activation via reactive oxygen species (ROS), inducing corpus luteum regression. Researchers should use siRNA knockdown or selective antagonists (e.g., AL-8810) to isolate FP-mediated effects .

Q. What experimental designs address contradictory data on its pharmacokinetics (PK) in ocular vs. systemic administration?

  • Answer : Contradictions arise from variable bioavailability due to lactone hydrolysis in serum. To resolve this:

  • Method 1 : Use radiolabeled (³H) compound in microdialysis probes to measure ocular vs. plasma concentrations in vivo.
  • Method 2 : Apply population pharmacokinetic modeling (NONMEM) with covariates like esterase activity and pH gradients.
  • Validation : Compare LC-MS/MS data from aqueous humor and plasma samples in animal models (e.g., rabbits) .

Q. How can researchers optimize in vivo studies to differentiate its therapeutic effects from off-target toxicity?

  • Answer :

  • Dose Escalation : Start with 0.1–1 µg/kg in rodent glaucoma models, monitoring IOP via tonometry and inflammatory markers (e.g., IL-6).
  • Control Groups : Include FP receptor knockout mice and co-administer COX inhibitors (e.g., indomethacin) to isolate receptor-specific effects.
  • Toxicity Screening : Assess corneal thickness (OCT imaging) and reproductive organ histopathology in chronic dosing studies (≥28 days) .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze dose-response data with high variability in intraocular pressure measurements?

  • Answer : Use mixed-effects ANOVA models to account for repeated measures (e.g., daily IOP readings) and covariates like baseline pressure or circadian variation. For example:

     Model: IOP \~ Treatment * Time + (1|Subject)  
     Post-hoc: Tukey’s HSD for pairwise comparisons  

Outliers should be assessed via Grubbs’ test or leverage plots. demonstrates applying F-statistics (e.g., F(1,11)=5.6, p<0.05) for peer-sex interaction effects, adaptable to treatment-time interactions .

Q. What strategies validate conflicting results in receptor binding assays?

  • Answer :

  • Reproducibility : Replicate assays across cell lines (e.g., HEK293 vs. CHO-K1) with/without FP receptor overexpression.
  • Orthogonal Methods : Combine radioligand binding (⁴⁵Ca²⁺ flux) with FRET-based cAMP assays.
  • Data Triangulation : Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.